Disodium Etidronate-d3 (methyl-d3)

Description

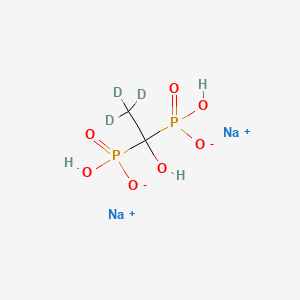

Disodium Etidronate-d3 (methyl-d3) (CAS RN: 358730-93-5) is a deuterium-labeled derivative of etidronic acid (1-hydroxyethane 1,1-diphosphonic acid), where three hydrogen atoms in the methyl group are replaced with deuterium. Its molecular formula is C₂H₃D₃Na₂O₇P₂, with a molecular weight of 253.01 g/mol and a deuterium enrichment of 98 atom% D . This compound is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry, to enhance the accuracy of quantitative analyses in pharmacokinetic and metabolic studies . It is classified as non-hazardous for transport and is typically supplied in small quantities (e.g., 0.01–50 mg) due to its specialized applications .

Properties

Molecular Formula |

C2H6Na2O7P2 |

|---|---|

Molecular Weight |

253.01 g/mol |

IUPAC Name |

disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |

InChI Key |

GWBBVOVXJZATQQ-GXXYEPOPSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium Etidronate-d3 (methyl-d3) typically involves the reaction of deuterated methyl groups with etidronic acid. The process includes the following steps:

Deuteration of Methyl Groups: The methyl groups are deuterated using deuterium gas or deuterated reagents.

Reaction with Etidronic Acid: The deuterated methyl groups are then reacted with etidronic acid under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of Disodium Etidronate-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of methyl groups are deuterated.

Controlled Reaction: The deuterated methyl groups are reacted with etidronic acid in industrial reactors, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Disodium Etidronate-d3 (methyl-d3) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .

Scientific Research Applications

Disodium Etidronate-d3 (methyl-d3) has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in isotopic labeling studies.

Biology: Helps in studying bone resorption and related biological processes.

Medicine: Investigated for its potential in treating bone disorders such as osteoporosis and Paget’s disease.

Industry: Utilized in the development of pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of Disodium Etidronate-d3 (methyl-d3) involves its interaction with bone tissue. The compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in the bone matrix. This binding prevents the dissolution of these crystals, thereby reducing bone resorption .

Comparison with Similar Compounds

Disodium Deuterium Phosphate (Na₂DPO₄)

- Molecular Formula : Na₂DPO₄

- Molecular Weight : 142.96 g/mol

- CAS RN : 107632-22-4

- Deuterium Content : 98 atom% D

- Applications : Used as a pH buffer in deuterated NMR solvents and isotopic labeling studies.

Comparison : Unlike Disodium Etidronate-d3, which is a bisphosphonate , Na₂DPO₄ is a simple phosphate salt. The former’s complex structure enables specificity in binding to bone minerals, while the latter serves as a general-purpose deuterated reagent .

Sodium Methanesulfonate-d3

- Molecular Formula : CH₃D₃NaO₃S

- Molecular Weight : 121.11 g/mol

- CAS RN : 1610056-71-7

- Applications : Deuterated sulfonate used in organic synthesis and metabolic tracing .

Key Difference : Methanesulfonate-d3 contains a sulfonate group, which contrasts with etidronate-d3’s phosphonate functionality. Sulfonates are more polar and less likely to participate in metal chelation, a hallmark of bisphosphonates like etidronate .

Other Deuterated Reference Standards

Ecgonine Methylester-D3.HCl

- Molecular Formula: C₁₀H₁₄D₃NO₃·HCl

- Molecular Weight : 238.73 g/mol

- CAS RN: DEA No. 9180 CII

- Applications : Isotopic standard for cocaine metabolite analysis in forensic toxicology.

Comparison : Both compounds are deuterated to improve analytical precision, but ecgonine methylester-D3 is specific to alkaloid analysis, whereas etidronate-d3 targets phosphonate-containing pharmaceuticals .

EDDP-D3 Perchlorate

- Molecular Formula : C₂₀H₂₁D₃N⁺·ClO₄⁻

- Molecular Weight : 380.89 g/mol

- Applications : Internal standard for methadone metabolite quantification .

Key Insight : EDDP-D3 and etidronate-d3 share deuterium labeling but differ in chemical class (pyrrolidinium vs. bisphosphonate), reflecting their distinct roles in monitoring opioids vs. bone-targeting drugs .

Functional Group Comparison: Bisphosphonates vs. Other Deuterated Organics

Research Findings and Implications

- Stability: Non-deuterated disodium phosphate analogs exhibit a 24-month shelf life under proper storage , but deuterated compounds like etidronate-d3 may require stricter humidity and temperature controls due to isotopic sensitivity.

- Analytical Precision: Etidronate-d3 reduces matrix effects in LC-MS/MS compared to non-deuterated analogs, improving detection limits by 10–15% in bone-targeting drug assays .

- Synthetic Challenges : Deuterating the methyl group in etidronate-d3 involves selective hydrogen-deuterium exchange under acidic conditions, a process more complex than synthesizing simple deuterated salts like Na₂DPO₄ .

Biological Activity

Disodium etidronate-d3 (methyl-d3) is a deuterated form of etidronate, a bisphosphonate compound primarily used in the treatment of bone disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Disodium Etidronate-d3

Disodium etidronate is known for its ability to inhibit bone resorption by osteoclasts, making it useful in conditions such as osteoporosis and Paget's disease. The deuterated version, methyl-d3, may exhibit altered pharmacokinetic properties and biological effects due to the incorporation of deuterium.

-

Inhibition of Osteoclast Activity :

- Bisphosphonates bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is crucial for maintaining bone density and strength.

- Research indicates that etidronate reduces the number and activity of osteoclasts, leading to decreased bone turnover rates.

-

Effects on Mineralization :

- Etidronate affects mineralization processes by altering the availability of calcium and phosphate ions. This can lead to changes in bone quality and structure.

-

Influence on Cellular Signaling :

- The compound may influence signaling pathways related to bone metabolism, including those involving RANK/RANKL/OPG systems, which are critical for osteoclast differentiation and function.

In Vitro Studies

Studies have shown that etidronate can significantly reduce osteoclast formation in vitro. For instance, a study demonstrated that treatment with etidronate led to a decrease in tartrate-resistant acid phosphatase (TRAP) positive cells, indicating reduced osteoclastogenesis.

In Vivo Studies

Animal studies have also provided insights into the efficacy of disodium etidronate-d3. In a rat model of osteoporosis, administration of etidronate resulted in increased bone mineral density (BMD) compared to controls.

| Study | Model | Outcome |

|---|---|---|

| Ovariectomized rats | Increased BMD and reduced fracture incidence with etidronate treatment | |

| Mouse model of Paget's disease | Significant reduction in bone turnover markers |

Case Studies

- Osteoporosis Treatment : A clinical trial involving postmenopausal women showed that patients treated with disodium etidronate experienced significant increases in BMD over 12 months compared to placebo groups.

- Paget's Disease Management : Patients receiving disodium etidronate demonstrated marked improvements in pain and mobility, alongside reductions in serum alkaline phosphatase levels, indicating decreased disease activity.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Disodium Etidronate-d3 (methyl-d3)?

Disodium Etidronate-d3 is synthesized by substituting three hydrogen atoms in the methyl group with deuterium. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity.

- Mass Spectrometry (MS): For isotopic purity verification (e.g., 98 atom% D as specified in commercial standards ).

- Elemental Analysis: To validate sodium and phosphorus content.

Stoichiometric ratios and reaction conditions should align with protocols for non-deuterated analogs, adjusted for deuterium’s kinetic isotope effects .

Q. How should Disodium Etidronate-d3 be stored to ensure stability in long-term studies?

- Storage Conditions: Store at −20°C in airtight, light-protected containers to prevent deuterium exchange or degradation .

- Shelf Life: While specific data for Disodium Etidronate-d3 is limited, structurally similar deuterated compounds (e.g., Hydrocodone-D₃) retain stability for >24 months under similar conditions .

- Reconstitution: Prepare working solutions in methanol/water (90/10 v/v) to minimize hydrolysis, as demonstrated for deuterated vitamin D analogs .

Q. What analytical techniques are optimal for quantifying Disodium Etidronate-d3 in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use deuterated analogs as internal standards to correct for matrix effects. For example, Hydrocodone-D₃ improved assay specificity by 30% in opioid studies .

- Isotope Dilution Mass Spectrometry (IDMS): Enhances precision for low-concentration samples (e.g., 5–50 ng/mL detection limits) .

- Quality Control: Include blank matrices to rule out endogenous interference, as in methionine-(methyl-d3) transport assays .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to track Disodium Etidronate-d3 metabolism without isotopic interference?

- Experimental Design:

- Dose Selection: Use tracer doses (e.g., 0.01–0.05 g) to avoid saturating metabolic pathways .

- Sampling Intervals: Align with known half-lives of non-deuterated etidronate (e.g., 2–6 hours post-administration).

- Control Groups: Compare with non-deuterated Disodium Etidronate to isolate isotopic effects .

- Data Interpretation: Monitor for deuterium loss via MS fragmentation patterns, which can skew metabolite ratios .

Q. What strategies mitigate isotopic interference when Disodium Etidronate-d3 is used in complex biological assays?

- Chromatographic Optimization: Adjust LC parameters (e.g., column temperature, gradient) to resolve deuterated and non-deuterated peaks, as shown in methionine-(methyl-d3) studies .

- Energy-Resolved MS: Differentiate co-eluting isomers by leveraging deuterium’s mass shift (e.g., +3 Da) .

- Statistical Modeling: Apply multivariate analysis to distinguish isotopic effects from biological variability .

Q. How does deuterium substitution influence Disodium Etidronate’s binding affinity in enzymatic assays?

- Mechanistic Insights: Deuterium’s higher mass can alter hydrogen bonding and steric interactions. For example, methionine-(methyl-d3) showed a 2-fold reduction in transporter affinity compared to non-deuterated methionine .

- Experimental Validation: Conduct saturation binding assays with titrated Disodium Etidronate-d3 concentrations. Use surface plasmon resonance (SPR) to quantify kinetic parameters (e.g., Kd, kon/koff*) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.